molecular formula C11H16F5NO3 B2591002 Tert-butyl 3,3-difluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate CAS No. 2101206-79-3

Tert-butyl 3,3-difluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate

Numéro de catalogue: B2591002
Numéro CAS: 2101206-79-3
Poids moléculaire: 305.245
Clé InChI: IXYHNGDUMGISFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tert-butyl 3,3-difluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate is a fluorinated piperidine derivative characterized by a tert-butyl carbamate group at position 1 and substituents at positions 3 and 4 of the piperidine ring. The compound features two fluorine atoms at position 3, a hydroxyl group, and a trifluoromethyl group at position 4, creating a sterically crowded and electron-deficient environment. This structural complexity makes it a valuable intermediate in medicinal chemistry, particularly for drug candidates targeting central nervous system disorders or metabolic diseases. However, as of 2025, the compound is listed as discontinued by CymitQuimica, limiting its commercial availability .

Propriétés

IUPAC Name

tert-butyl 3,3-difluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F5NO3/c1-8(2,3)20-7(18)17-5-4-9(19,11(14,15)16)10(12,13)6-17/h19H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYHNGDUMGISFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3,3-difluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents. One common method includes the use of tert-butyl piperidine-1-carboxylate as a starting material, which is then subjected to fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, where the reaction conditions are optimized for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 3,3-difluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .

Applications De Recherche Scientifique

Structure and Composition

  • IUPAC Name : tert-butyl 3,3-difluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate
  • Molecular Formula : C10_{10}H14_{14}F5_{5}N1_{1}O3_{3}
  • CAS Number : 2101206-79-3

Physical Properties

The compound exists as a solid or liquid and is characterized by its high fluorine content, which enhances its pharmacological properties.

Drug Development

This compound is utilized in the synthesis of various pharmaceutical agents. Its fluorinated structure is known to improve metabolic stability and bioavailability of drugs. The trifluoromethyl group enhances lipophilicity, which can lead to improved membrane permeability.

Inhibition Studies

Research indicates that compounds containing the trifluoromethyl group can act as potent inhibitors in various biological pathways. For instance, studies have shown that similar fluorinated piperidines exhibit inhibitory activity against enzymes such as acetylcholinesterase and β-secretase, which are relevant in treating neurodegenerative diseases like Alzheimer's disease .

Antibacterial Activity

Fluorinated piperidines have been explored for their antibacterial properties. Tert-butyl 3,3-difluoro-4-hydroxy-4-(trifluoromethyl)piperidine derivatives have shown promise as inhibitors of bacterial growth, particularly against intracellular pathogens .

Synthetic Pathways

The synthesis of tert-butyl 3,3-difluoro-4-hydroxy-4-(trifluoromethyl)piperidine involves multi-step reactions that typically include:

  • Formation of the Piperidine Ring : Using azacycloalkanones and resorcinol derivatives.
  • Fluorination Steps : Employing selective fluorination techniques to introduce the trifluoromethyl group.
  • Carboxylation : Adding a carboxylic acid moiety to achieve the final structure .

Case Studies

Several studies have documented the synthesis and application of related compounds:

  • A method was developed for synthesizing piperidine derivatives with enhanced bioactivity through a streamlined process involving fewer steps compared to traditional methods .
  • Another study highlighted the protective effects of similar compounds in cellular models exposed to amyloid beta peptides, demonstrating potential applications in neuroprotection .

Neuroprotective Effects

Research has indicated that tert-butyl 3,3-difluoro-4-hydroxy-4-(trifluoromethyl)piperidine derivatives may exhibit neuroprotective properties. In vitro studies have shown that these compounds can reduce oxidative stress markers and inflammation in neuronal cell lines exposed to neurotoxic agents .

Toxicological Profile

While many fluorinated compounds show beneficial effects, it is crucial to assess their safety profiles. Tert-butyl 3,3-difluoro-4-hydroxy-4-(trifluoromethyl)piperidine has been classified as harmful if ingested or upon skin contact, necessitating careful handling during research and application .

Mécanisme D'action

The mechanism of action of tert-butyl 3,3-difluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its trifluoromethyl and difluoro-hydroxy substitution pattern. Below is a detailed comparison with analogous piperidine derivatives:

tert-Butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS 550371-74-9)

  • Substituents : Lacks the 3,3-difluoro groups but retains the 4-hydroxy and 4-trifluoromethyl groups.
  • Synthesis : Prepared via methods involving condensation of trifluoromethyl ketones with piperidine precursors, followed by hydroxylation .
  • Key Difference : Reduced steric hindrance and altered electronic properties due to the absence of fluorine at position 3.
  • Applications : Used in the synthesis of kinase inhibitors, leveraging the trifluoromethyl group’s metabolic stability .

trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate (CAS 56440-39-2)

  • Substituents : Contains a methyl group and trifluoromethyl group at position 3, with a hydroxyl group at position 4.
  • Synthesis : Achieved via stereoselective alkylation and subsequent oxidation steps .
  • Key Difference : Methyl substitution reduces electronegativity compared to fluorine, altering reactivity in cross-coupling reactions.
  • Applications : Explored in chiral stationary phases for HPLC due to its rigid trans-configuration .

tert-Butyl 4-(trifluoromethyl)piperidine-1-carboxylate

  • Substituents : Features a trifluoromethyl group at position 4 but lacks hydroxyl and difluoro groups.
  • Synthesis : Synthesized via SP3 C–C bond cleavage strategies using Togni’s reagent and copper catalysis .
  • Key Difference : Simpler structure with higher lipophilicity, favoring blood-brain barrier penetration.
  • Applications : Intermediate in antipsychotic drug development .

tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

  • Substituents : Single fluorine at position 3 and hydroxyl at position 4; lacks trifluoromethyl.
  • Synthesis : Derived from enzymatic resolution or asymmetric fluorination .
  • Key Difference : Reduced steric bulk and fluorine count, impacting binding affinity in receptor-targeted compounds.
  • Applications : Key chiral building block for antiviral agents .

Comparative Data Table

Compound Name Substituents (Position 3/4) Synthesis Method Key Applications References
Tert-butyl 3,3-difluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate 3,3-difluoro; 4-hydroxy, 4-CF3 Discontinued (CymitQuimica) Discontinued
tert-Butyl 4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate 4-hydroxy, 4-CF3 Condensation-hydroxylation Kinase inhibitors
trans-Tert-butyl 3-hydroxy-4-methyl-3-(trifluoromethyl)piperidine-1-carboxylate 3-hydroxy, 3-CF3; 4-methyl Stereoselective alkylation Chiral HPLC phases
tert-Butyl 4-(trifluoromethyl)piperidine-1-carboxylate 4-CF3 SP3 C–C cleavage with Togni’s reagent Antipsychotic intermediates
tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate 3-fluoro; 4-hydroxy Asymmetric fluorination Antiviral agents

Research Findings and Trends

  • Fluorine Impact : The 3,3-difluoro substitution in the target compound enhances metabolic stability but complicates synthesis due to steric clashes, as seen in its discontinuation .
  • Trifluoromethyl Role : Compounds with 4-trifluoromethyl groups (e.g., CAS 550371-74-9) show improved binding to hydrophobic enzyme pockets, critical for kinase inhibition .
  • Synthetic Accessibility : Simpler derivatives like tert-butyl 4-(trifluoromethyl)piperidine-1-carboxylate are favored in industrial workflows due to higher yields (75–72%) and scalable methods .

Activité Biologique

Tert-butyl 3,3-difluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS Number: 2101206-79-3) is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays against various cancer cell lines demonstrated significant cytotoxic effects. For instance, the compound exhibited an IC50 value of 1.54 µM against MCF-7 breast cancer cells, indicating potent activity comparable to established chemotherapeutics .

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-71.54Induction of apoptosis via caspase activation
HCT-1162.84Cell cycle arrest at G1 phase

The mechanism underlying the biological activity of this compound appears to involve:

  • Apoptosis Induction : The compound was found to increase caspase-3/7 activity, suggesting that it triggers apoptotic pathways in cancer cells .
  • Cell Cycle Arrest : Flow cytometry analyses indicated that treated cells experienced a G1 phase arrest, which is critical for preventing further cell proliferation .
  • Molecular Interactions : Docking studies revealed strong hydrophobic interactions between the compound and key amino acid residues in target proteins, enhancing its binding affinity and activity .

Study on Anticancer Efficacy

A recent study evaluated the efficacy of this compound in a murine model of breast cancer. The treatment group showed a significant reduction in tumor volume compared to controls, with no observable side effects .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies indicated that the compound has favorable absorption properties with a half-life conducive for therapeutic applications. Toxicity assessments in animal models revealed no acute toxicity at therapeutic doses, suggesting a promising safety profile for further development .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.